
16-Hydroxy Capsaicin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Hydroxy Capsaicin-d3 is a chemical compound that belongs to the capsaicinoid family . It is a deuterated form of 16-hydroxy capsaicin, which is a natural compound found in chili peppers . This compound is commonly used in research studies to determine the biological effects of capsaicinoids in the human body .
Molecular Structure Analysis
The chemical formula of this compound is C18H21D3NO4 . It is a potent agonist of the transient receptor potential vanilloid subtype 1 (TRPV1) receptor, which is a cation channel involved in the detection of heat and pain .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that capsaicinoids like this compound are involved in various biological reactions. For instance, they interact with the TRPV1 receptor, triggering a sensation of heat and pain .Physical And Chemical Properties Analysis
The molecular weight of this compound is 329.43 g/mol . It has a melting point of 62-66°C and a boiling point of 612.6°C at 760 mmHg .Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
1346606-77-6 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
324.435 |
Nombre IUPAC |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
Clave InChI |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
Sinónimos |
(6E)-8-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




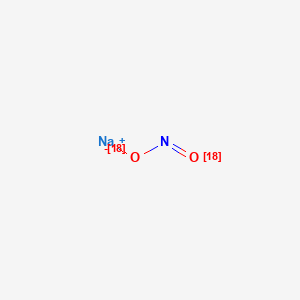
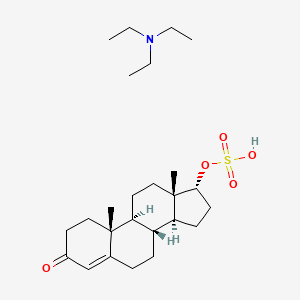

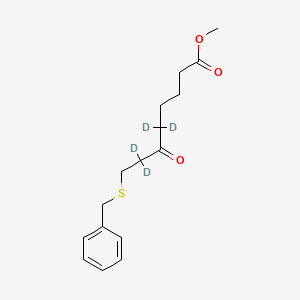
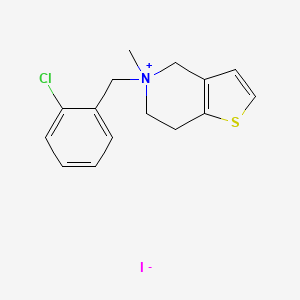


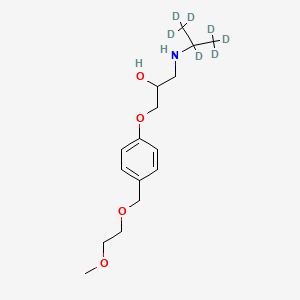
![1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B584795.png)
